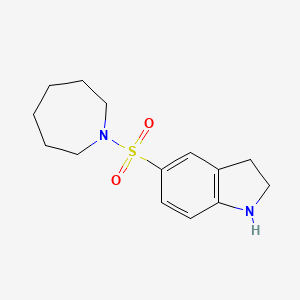
1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine
Vue d'ensemble
Description
1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine, also known as PFBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to possess unique properties that make it useful in a variety of research applications. We will also list future directions for research on this compound.
Mécanisme D'action
1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine acts as a competitive inhibitor of the dopamine transporter. It binds to the transporter and prevents the uptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the postsynaptic neuron depending on the location and type of receptor present.
Biochemical and Physiological Effects:
The effects of 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine on biochemical and physiological processes are still being studied. However, it has been found to have an effect on dopamine levels in the brain, which can have various effects on behavior and cognition. 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine has also been found to have an effect on the release of other neurotransmitters such as norepinephrine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is its potency. It has been found to be a highly effective inhibitor of the dopamine transporter, which makes it useful in studying the role of dopamine in the brain. However, one limitation of using 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine is its specificity. It has been found to also bind to other transporters, which can lead to off-target effects.
Orientations Futures
There are several future directions for research on 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine. One area of research is to study the effects of 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine on behavior and cognition in animal models. Another area of research is to study the binding affinity of various ligands to the dopamine transporter using 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine as a tool. Additionally, the development of more specific inhibitors of the dopamine transporter could lead to new insights into the role of dopamine in the brain.
Applications De Recherche Scientifique
1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of the dopamine transporter, which makes it useful in studying the role of dopamine in the brain. 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine has also been used to study the binding affinity of various ligands to the dopamine transporter. In addition, 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine has been found to be a useful tool in studying the structure and function of the dopamine transporter.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5N3O/c17-11-10(12(18)14(20)15(21)13(11)19)16(25)24-7-5-23(6-8-24)9-3-1-2-4-22-9/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRFYILDLCAMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pentafluorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4766121.png)

![N-(2-methoxy-5-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4766130.png)
![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4766139.png)

![6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4766149.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4766163.png)


![3-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766184.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4766205.png)
![N-cyclopropyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4766207.png)
![methyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4766211.png)